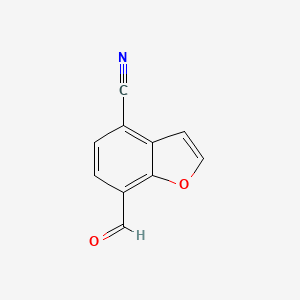
7-Formylbenzofuran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Formylbenzofuran-4-carbonitrile is an organic compound with the molecular formula C10H5NO2 It is a derivative of benzofuran, characterized by the presence of a formyl group at the 7th position and a carbonitrile group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylbenzofuran-4-carbonitrile typically involves the intramolecular Friedel-Crafts reaction. This method is catalyzed by phosphoric acid and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The reaction conditions are generally mild, and the yields can be quite high, up to 94%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Formylbenzofuran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 7-Formylbenzofuran-4-carboxylic acid.
Reduction: 7-Formylbenzofuran-4-amine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Formylbenzofuran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 7-Formylbenzofuran-4-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The formyl and carbonitrile groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzofuran-4-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
7-Formylbenzofuran: Lacks the carbonitrile group, limiting its applications in nucleophilic substitution reactions.
4-Benzofurancarbonitrile: Similar structure but different functional group positioning, affecting its reactivity and applications.
Uniqueness: 7-Formylbenzofuran-4-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
Molekularformel |
C10H5NO2 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
7-formyl-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,6H |
InChI-Schlüssel |
ODUGGKQAQLPPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=COC2=C1C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















